![molecular formula C16H12BrNS B12639306 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole
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Overview
Description
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole typically involves the bromination of a precursor compound followed by cyclization to form the thiazole ring. One common method involves the reaction of 2-(bromomethyl)benzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are employed under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran (THF).
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential as a lead compound in drug development targeting various diseases. Research indicates that thiazole derivatives, including 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole, exhibit diverse biological activities such as:
- Antimicrobial Activity : Thiazole derivatives have shown significant activity against various bacterial strains. The presence of the bromomethyl group enhances reactivity, potentially leading to increased efficacy compared to similar compounds.
- Anticancer Properties : Studies suggest that compounds with thiazole rings can inhibit specific enzymes involved in cancer progression. The ability of this compound to form covalent bonds with proteins indicates its potential as an enzyme inhibitor, which may be utilized in cancer treatment strategies .
- Antiparasitic Activity : Research has demonstrated that thiazole derivatives can be effective against parasites such as Trypanosoma brucei, which causes human African trypanosomiasis. This compound could serve as a new lead in developing treatments for such parasitic infections .
Material Science Applications
In material science, this compound is explored for its utility in developing new materials due to its unique structural properties. The compound's reactivity can be harnessed in creating novel polymers or coatings with specific functional properties.
Case Studies
Several studies have documented the applications of thiazole derivatives:
- Antiparasitic Activity Study : A study highlighted the efficacy of thiazole derivatives against Trypanosoma brucei, showcasing the promising results of compounds derived from thiazoles in treating parasitic infections. The research indicated that certain analogues exhibited significant potency, paving the way for further development .
- Antimicrobial Effectiveness : Another investigation focused on the antimicrobial properties of substituted phenylthiazol-2-amines, demonstrating that specific structural modifications could enhance antibacterial activity comparable to established antibiotics .
- Anticancer Research : A review on thiazoles indicated their role in cancer treatment, emphasizing how structural variations influence their effectiveness as enzyme inhibitors and their potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-4-phenylthiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The thiazole ring may also interact with proteins and nucleic acids, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzothiazole: Similar structure but with a benzothiazole ring instead of a thiazole ring.
2-(Chloromethyl)phenylthiazole: Chlorine atom replaces the bromine atom in the bromomethyl group.
4-Phenylthiazole: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole is unique due to the presence of both a bromomethyl group and a phenyl-substituted thiazole ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
2-[2-(Bromomethyl)phenyl]-4-phenylthiazole is a synthetic organic compound that belongs to the thiazole family. Its unique structural features, including a bromomethyl group and a phenyl-substituted thiazole ring, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : C15H12BrN2S
- Molecular Weight : 332.23 g/mol
The presence of the bromomethyl group enhances its reactivity, which is crucial for its biological efficacy. The thiazole ring is known for its role in various bioactive compounds, making it a valuable moiety in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 µg/mL |
Escherichia coli | 10 µg/mL |
Candida albicans | 15 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
2. Antifungal Activity
In vitro studies have demonstrated antifungal activity against several pathogenic fungi. For instance, the compound showed an MIC of 1.23 µg/mL against Candida parapsilosis, comparable to standard antifungal agents like ketoconazole .
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 10 |
Candida parapsilosis | 1.23 |
The interaction with the enzyme 14α-demethylase suggests a mechanism of action that warrants further investigation .
3. Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Preliminary data indicate that this compound exhibits cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
Human glioblastoma U251 | 1.61 |
Human melanoma WM793 | 1.98 |
The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances cytotoxicity, positioning this compound as a promising candidate in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with biomolecules such as proteins and enzymes. Studies have shown that it can form covalent bonds with target proteins, potentially inhibiting their function and leading to cell death in cancerous cells .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical applications:
- A study demonstrated that thiazole derivatives, including compounds similar to this compound, showed promising results in inhibiting tumor growth in animal models .
- Another investigation focused on the antifungal properties of thiazoles, revealing significant activity against resistant strains of fungi, indicating potential for therapeutic use .
Properties
Molecular Formula |
C16H12BrNS |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-[2-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C16H12BrNS/c17-10-13-8-4-5-9-14(13)16-18-15(11-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
WNXCJGABZMWBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3CBr |
Origin of Product |
United States |
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